REACTION_CXSMILES
|
C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cl:20][C:21]1[N:22]=[C:23](Cl)[C:24]2[S:29][CH:28]=[CH:27][C:25]=2[N:26]=1.[Cl:31][C:32]1[S:36][C:35](B(O)O)=[CH:34][CH:33]=1.C([O-])(O)=O.[Na+]>C1COCC1.O.CC([O-])=O.CC([O-])=O.[Pd+2]>[Cl:20][C:21]1[N:22]=[C:23]([C:35]2[S:36][C:32]([Cl:31])=[CH:33][CH:34]=2)[C:24]2[S:29][CH:28]=[CH:27][C:25]=2[N:26]=1 |f:3.4,7.8.9|
|
Name
|
|
Quantity
|
205 mg
|
Type
|
reactant
|
Smiles
|
ClC=1N=C(C2=C(N1)C=CS2)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
244 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(S1)B(O)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=C(C2=C(N1)C=CS2)C=2SC(=CC2)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 268 mg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |